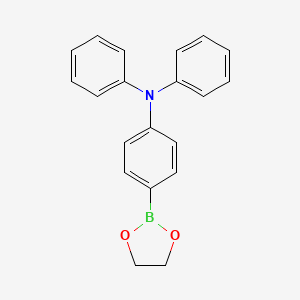

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl-

Description

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- (hereafter referred to as Compound A) is an arylboronic ester derivative featuring a central aniline core substituted at the para position with a 1,3,2-dioxaborolane ring and two phenyl groups attached to the amine nitrogen. This compound belongs to a class of organoboron materials widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and optoelectronic applications due to its stability, tunable electronic properties, and synthetic versatility . The dioxaborolane moiety acts as a protecting group for boronic acids, enhancing stability during storage and reactions .

Key structural attributes of Compound A include:

Properties

CAS No. |

402488-98-6 |

|---|---|

Molecular Formula |

C20H18BNO2 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline |

InChI |

InChI=1S/C20H18BNO2/c1-3-7-18(8-4-1)22(19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-23-15-16-24-21/h1-14H,15-16H2 |

InChI Key |

SRFSYKWOBMDDLF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The general reaction conditions include:

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaborolan-2-yl)-N,N-diphenylaniline can undergo various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The aryl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under acidic or basic conditions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(1,3,2-Dioxaborolan-2-yl)-N,N-diphenylaniline has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and fluorescent probes.

Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenylaniline involves its ability to form stable complexes with various molecular targets. The boron center can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or amides. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in drug design and development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Compound A, highlighting differences in substituents and their implications:

Key Observations :

Reactivity Comparison :

- Compound A exhibits slower coupling kinetics compared to analogs with electron-withdrawing groups (e.g., nitro substituents) due to the electron-rich diphenylamine core .

- The dioxaborolane group in Compound A demonstrates superior stability under acidic conditions relative to boronic acids, as confirmed by X-ray diffraction studies .

Physicochemical and Electronic Properties

The table below compares critical properties of Compound A with its analogs:

| Property | Compound A | N,N-Bis(4-methoxyphenyl) Analog | N-(4-Ethoxybenzyl) Analog |

|---|---|---|---|

| Melting Point | 215–217°C | 198–200°C | 185–187°C |

| Solubility | Moderate in toluene | High in polar solvents (DMF, THF) | Low in polar solvents |

| HOMO/LUMO (eV) | HOMO: -5.2, LUMO: -2.1 | HOMO: -5.0, LUMO: -2.3 | HOMO: -5.4, LUMO: -2.0 |

| Thermal Stability (Td) | 320°C | 290°C | 275°C |

Biological Activity

Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl-, also known as N,N-diphenyl-4-(1,3,2-dioxaborolan-2-yl)aniline, is a compound that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources and including relevant data tables and case studies.

- Chemical Formula : C20H18BNO2

- Molecular Weight : 315.17 g/mol

- CAS Number : 402488-98-6

- Melting Point : 165-169 °C

- Density : 1.05 g/cm³ (predicted)

The compound features a dioxaborolane moiety that is crucial for its reactivity and potential biological applications.

Synthesis

The synthesis of Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- typically involves the reaction of diphenylamine with boronic acid derivatives under palladium-catalyzed conditions. The general synthetic route can be summarized as follows:

-

Reagents :

- Diphenylamine

- Boronic acid (e.g., bis(pinacolato)diboron)

- Palladium catalyst (PdCl₂(dppf))

- Base (e.g., potassium acetate)

-

Procedure :

- Combine diphenylamine with the boronic acid in a suitable solvent (e.g., dioxane).

- Add a palladium catalyst and base.

- Heat the mixture to facilitate the reaction.

- Purify the resulting product via chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to Benzenamine, 4-(1,3,2-dioxaborolan-2-yl)-N,N-diphenyl- exhibit significant anticancer activity. For instance:

- A related compound demonstrated an IC50 value of against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent inhibitory effects on cell proliferation .

- Another study reported that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological action of Benzenamine derivatives may involve:

- Inhibition of Kinases : Compounds within this class have shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

- Induction of Apoptosis : Certain derivatives increase caspase activity in cancer cells, promoting programmed cell death.

Study 1: In Vivo Efficacy

In a murine model of breast cancer metastasis, treatment with a derivative of Benzenamine resulted in reduced tumor burden and prolonged survival compared to controls. The study highlighted the compound's potential as an effective therapeutic agent in managing metastatic disease.

Study 2: Pharmacokinetics

A pharmacokinetic study revealed that a closely related compound had an oral bioavailability of and clearance rates suitable for therapeutic use . These findings suggest that modifications to the structure can enhance bioavailability and reduce systemic toxicity.

Table 1: Biological Activity Summary

| Compound | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Benzenamine Derivative A | 0.126 | MDA-MB-231 | CDK inhibition |

| Benzenamine Derivative B | 0.290 | Various Breast Cancer | Induction of apoptosis |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.